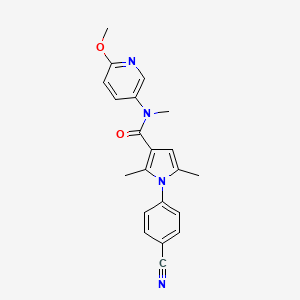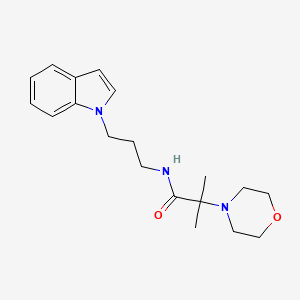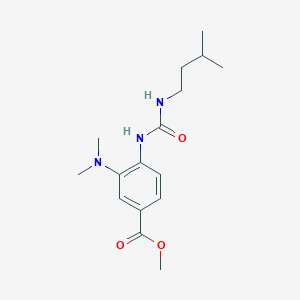![molecular formula C10H12O4S B7682995 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone, also known as DMTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTT is a heterocyclic compound that contains both a dioxolane ring and a thiophene ring, making it an interesting molecule for research purposes.
Mécanisme D'action
The mechanism of action of 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone is not fully understood, but it is believed to interact with various biological targets in the body, including enzymes and receptors. 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been found to inhibit the activity of certain enzymes, which may have potential applications in the development of enzyme inhibitors for the treatment of various diseases.
Biochemical and Physiological Effects:
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been found to have various biochemical and physiological effects in the body, including anti-inflammatory and antioxidant properties. 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may have potential applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation of using 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone is its limited solubility in certain solvents, which may make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone, including the development of new synthetic methods for the compound, the investigation of its potential applications in the treatment of various diseases, and the exploration of its properties as a building block for the development of new materials. Additionally, further studies are needed to fully understand the mechanism of action of 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone and its potential interactions with biological targets in the body.
Méthodes De Synthèse
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone can be synthesized through a multi-step process that involves the reaction of 2-bromo-3-(1,3-dioxolan-2-yl)thiophene with sodium hydride, followed by the addition of ethyl acetoacetate. The resulting compound is then subjected to various purification techniques to obtain pure 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone.
Applications De Recherche Scientifique
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been found to have potential applications in various scientific fields, including organic electronics, optoelectronics, and material science. In organic electronics, 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been used as a building block for the development of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices. In optoelectronics, 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been used as a sensitizer in dye-sensitized solar cells, which have the potential to provide a low-cost alternative to traditional silicon-based solar cells. In material science, 1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone has been used as a monomer for the synthesis of polymeric materials with unique properties.
Propriétés
IUPAC Name |
1-[3-(1,3-dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7(11)10-8(2-5-15-10)14-6-9-12-3-4-13-9/h2,5,9H,3-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEYTKQDTWGNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CS1)OCC2OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)
![1-[2-(6-Azaspiro[3.4]octan-6-yl)ethyl]-5-nitropyridin-2-one](/img/structure/B7682928.png)
![2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B7682934.png)

![2-(3,4-difluorophenyl)-N-[4-(1-methylimidazole-2-carbonyl)phenyl]-2-oxoacetamide](/img/structure/B7682947.png)
![3-[2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7682951.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenoxy)-2-methylpropanamide](/img/structure/B7682956.png)
![1-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methylamino]cyclohexyl]pyrrolidine-2,5-dione](/img/structure/B7682959.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)
![methyl 1-[1-(3,4-dihydro-2H-pyran-6-carbonyl)piperidin-4-yl]pyrrole-2-carboxylate](/img/structure/B7682978.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B7682982.png)


